molecular formula C17H16ClN3O3 B414624 1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE

1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B414624
M. Wt: 345.8g/mol
InChI Key: URWGNEAKODZOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-nitrophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: 4-(4-Aminophenyl)-piperazine derivatives.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-phenyl)-[4-(4-aminophenyl)-piperazin-1-yl]-methanone: Similar structure but with an amino group instead of a nitro group.

    (2-Chloro-phenyl)-[4-(4-methylphenyl)-piperazin-1-yl]-methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both a nitro group and a piperazine ring, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the piperazine ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8g/mol

IUPAC Name

(2-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H16ClN3O3/c18-16-4-2-1-3-15(16)17(22)20-11-9-19(10-12-20)13-5-7-14(8-6-13)21(23)24/h1-8H,9-12H2

InChI Key

URWGNEAKODZOAA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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